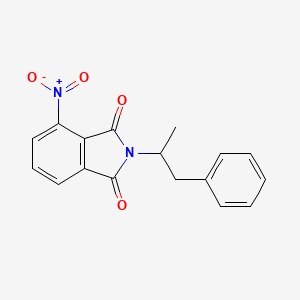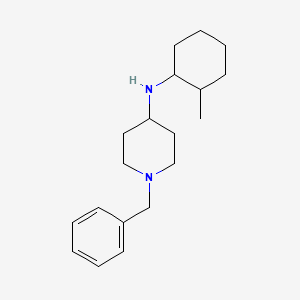
2-(1-methyl-2-phenylethyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-2-phenylethyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound that has garnered significant attention in the scientific community due to its diverse applications. The compound is commonly referred to as MNID or Menadione, and it is a member of the quinone family. Menadione has been used in various fields, including pharmaceuticals, food additives, and as a vitamin supplement. In
Mécanisme D'action
Menadione acts as a redox agent and can undergo oxidation-reduction reactions. It can also generate reactive oxygen species (ROS) and induce oxidative stress. Menadione has been shown to induce apoptosis in cancer cells through the generation of ROS. It can also inhibit the growth of bacteria and fungi by disrupting their electron transport chain.
Biochemical and Physiological Effects:
Menadione has been shown to have several biochemical and physiological effects. It can induce oxidative stress and damage DNA, proteins, and lipids. Menadione has also been shown to inhibit the growth of bacteria and fungi. In addition, Menadione has been used as a vitamin supplement, where it plays a crucial role in the synthesis of blood clotting factors.
Avantages Et Limitations Des Expériences En Laboratoire
Menadione has several advantages and limitations for lab experiments. Its ability to generate ROS and induce oxidative stress makes it a valuable tool in cancer research. However, its toxicity and potential to damage DNA, proteins, and lipids can also limit its use in certain experiments. Additionally, Menadione can be unstable in certain conditions, which can affect its effectiveness.
Orientations Futures
There are several future directions for Menadione research. One area of interest is the development of Menadione derivatives that are less toxic and more stable. Another area of interest is the study of Menadione's role in mitochondrial function and oxidative stress. Additionally, Menadione's potential as an anti-cancer agent and its ability to inhibit the growth of bacteria and fungi warrants further investigation.
Méthodes De Synthèse
Menadione is a synthetic compound that can be prepared through several methods. The most common method involves the oxidation of 2-methylnaphthalene with potassium permanganate, followed by the reaction with nitric acid. The product is then purified through recrystallization. Another method involves the reaction of 2-methyl-1,4-naphthoquinone with nitric acid. The product is then purified through column chromatography.
Applications De Recherche Scientifique
Menadione has been widely studied due to its diverse applications in scientific research. It has been used as a redox agent, a vitamin supplement, and an inducer of oxidative stress. Menadione has also been used in cancer research, where it has been shown to induce apoptosis in cancer cells. Additionally, Menadione has been used in the study of mitochondrial function and oxidative stress.
Propriétés
IUPAC Name |
4-nitro-2-(1-phenylpropan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11(10-12-6-3-2-4-7-12)18-16(20)13-8-5-9-14(19(22)23)15(13)17(18)21/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJRUVTXHXNRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5199765.png)
![1-[(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-4-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B5199767.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
![2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5199774.png)
![1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5199780.png)
![8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)

![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)
![diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate](/img/structure/B5199804.png)
![ethyl 3-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5199817.png)
![5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5199823.png)
![5-[5-(2-chloro-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5199825.png)

